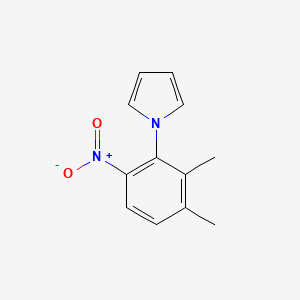

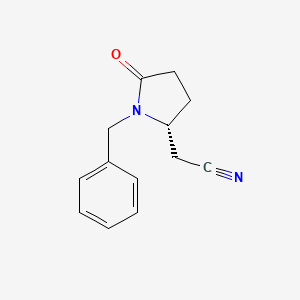

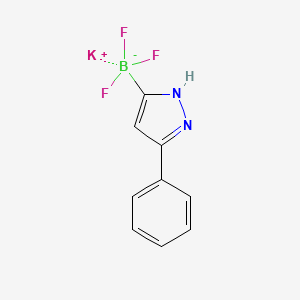

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . The breadth in combinations of alcohols and hydroxyl compounds alongside a vast catalogue of isocyanate compounds produces an almost limitless collection of structurally different materials .Molecular Structure Analysis

The molecular formula of “2,3-Dimethyl-6-nitrophenyl isocyanate” is C9H8N2O3 . The structure of an isocyanate in organic chemistry is a functional group as found in compounds with the formula R−N=C=S .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . The reaction between an isocyanate and a hydroxyl containing compound occurs readily at room temperature regardless of the presence of additives such as catalysts .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques and Crystal Structure Analysis : Various synthesis methods for related pyrrole compounds, like 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrole, have been developed, showing satisfactory yields and structural characterization through techniques like IR, NMR, and MS. The crystal structures of these compounds are also analyzed, providing insights into their molecular arrangement and bonding characteristics (Zhuang Hong, 2000).

Molecular Structure and Energetics : Investigations into the thermochemical and thermodynamic properties of similar pyrrole derivatives, like 2,5-dimethyl-1-(4-nitrophenyl)pyrrole, have been conducted. These studies involve calorimetric and effusion techniques, along with high-level molecular orbital calculations, to determine properties such as enthalpies of formation and sublimation (M. A. V. R. da Silva & A. F. L. Santos, 2010).

Electronic and Optical Properties

Electrochemical and Spectroscopic Properties : Research on dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, including similar nitrophenyl-pyrrole compounds, shows interesting electrochemical properties. These studies involve analyzing the barrier for rotation around the N-aryl single bond and observable atropisomerism (I. Yavari, F. Nasiri & H. Djahaniani, 2005).

Conducting Polymers and Electrochromic Devices : Synthesis and characterization of soluble conducting polymers, using compounds like 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, have been reported. These studies are important for the development of electrochromic devices, offering insights into the switching ability and optical properties of the polymers (Serhat Variş et al., 2006).

Biological and Medicinal Applications

Bioactivity and Antimicrobial Evaluation : Synthesis and biological activity studies of various pyrrole derivatives, including those with nitrophenyl groups, have been explored. These compounds are evaluated for their potential antimicrobial properties, which are crucial in the development of new therapeutic agents (M. Hublikar et al., 2019).

Molecular Interactions and Spectroscopic Analysis : Studies on ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate reveal insights into molecular interactions, spectroscopic analysis, and chemical reactivity. These findings are significant for understanding the formation of heterocyclic compounds and their applications in nonlinear optical (NLO) materials (R. N. Singh et al., 2013).

Safety And Hazards

Isocyanates can be hazardous and toxic in scientific experiments, and safety measures should be taken while handling them. They can cause skin and eye irritation and even severe burns upon contact . It is essential to use protective equipment such as gloves, goggles, and lab coats while handling them .

Propriétés

IUPAC Name |

1-(2,3-dimethyl-6-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-5-6-11(14(15)16)12(10(9)2)13-7-3-4-8-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWQPKQMWEFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262065 | |

| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole | |

CAS RN |

1427460-84-1 | |

| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)

![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)

![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)

![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)